molecular formula C20H17BrN6OS B2996783 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895106-89-5

4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2996783
CAS No.: 895106-89-5
M. Wt: 469.36
InChI Key: RRQHKOVDTMFTNP-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that belongs to a class of chemical compounds known for their potential applications in various fields including chemistry, biology, medicine, and industry. The molecular structure of this compound includes a combination of bromine, ethylphenyl, triazolyl, and thiadiazolyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through a multi-step reaction process. This typically involves the following steps:

  • Formation of the 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole ring: : This can be done via a cycloaddition reaction using an azide and an alkyne.

  • Synthesis of the 3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole: : This step can be achieved by reacting the triazole derivative with appropriate thiadiazole precursors.

  • Introduction of the bromo and benzamide groups: : This final step involves bromination followed by coupling with benzamide under suitable reaction conditions.

Industrial Production Methods

For industrial-scale production, it is essential to optimize each step for higher yields and cost-efficiency. Techniques such as flow chemistry and microwave-assisted synthesis might be employed to enhance reaction rates and achieve better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : The triazole and thiadiazole rings may undergo oxidation under specific conditions, potentially forming reactive intermediates.

  • Reduction: : Reduction reactions can modify the functional groups on the benzamide or the triazole moiety.

  • Substitution: : Bromine atoms are often reactive in substitution reactions, making it possible to introduce other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction Reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: : Organolithium reagents, Grignard reagents

Major Products

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Exploring its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a drug candidate or a lead compound in drug discovery.

  • Industry: : Potential use as a functional material in the development of new technologies.

Mechanism of Action

The mechanism by which 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects is typically based on its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins that play crucial roles in cellular processes.

  • Pathways Involved: : These interactions can modulate key biochemical pathways, potentially leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide stands out due to its unique combination of functional groups:

  • Unique Features: : The presence of both triazole and thiadiazole rings in conjunction with a benzamide group and a bromo substituent.

  • List of Similar Compounds

    • 4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

    • 4-iodo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

    • 4-fluoro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

4-bromo-N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6OS/c1-3-13-4-10-16(11-5-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHKOVDTMFTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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